2-Propenamide, N,N-dicyclohexyl-
Description
However, structurally related acrylamide derivatives with cyclohexyl, methyl, or bridging groups are extensively covered. This article focuses on N,N'-methylenebisacrylamide (CAS 110-26-9), a well-characterized compound in the evidence, and compares it to analogous acrylamides to infer properties and applications of hypothetical N,N-dicyclohexyl derivatives.
Properties
CAS No. |
25999-14-8 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N,N-dicyclohexylprop-2-enamide |
InChI |
InChI=1S/C15H25NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2,13-14H,1,3-12H2 |
InChI Key |
SAEXFKSTXQREHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylamide derivatives vary significantly in properties based on substituents. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Crosslinking Efficiency: N,N'-Methylenebisacrylamide’s bifunctional structure enables high crosslinking efficiency in hydrogels, unlike mono-substituted derivatives (e.g., N,N-dimethylacrylamide) . Cyclohexyl-substituted acrylamides (e.g., N-Cyclohexyl-2-methylacrylamide) may enhance thermal stability in polymers due to bulky substituents .
Solubility and Reactivity :
- N,N-Dimethylacrylamide exhibits higher water solubility (data inferred from ) compared to hydrophobic cyclohexyl derivatives.
- Bulky substituents (e.g., cyclohexyl, phenyl) reduce polymerization rates but improve resistance to hydrolysis .
Cyclohexyl derivatives lack comprehensive toxicological data, but their structural analogs (e.g., alachlor) suggest possible environmental concerns .
Research Implications for N,N-Dicyclohexyl-2-Propenamide
- High Hydrophobicity : Due to dual cyclohexyl groups, limiting aqueous solubility but enhancing lipid membrane permeability.
- Regulatory Scrutiny : Similar to other cyclohexyl-substituted amides (e.g., pretilachlor ), environmental persistence and bioaccumulation risks may arise.
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